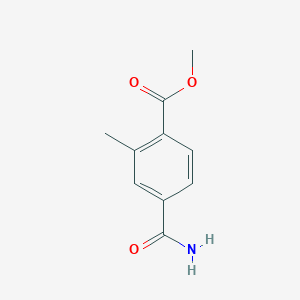

Methyl 4-carbamoyl-2-methylbenzoate

Description

Contextualization within Benzoate (B1203000) and Carboxamide Chemistry Research

Benzoates, the salts and esters of benzoic acid, are a class of compounds with widespread significance. wikipedia.org Benzoic acid itself is a fundamental precursor for the industrial synthesis of many organic substances. wikipedia.org In research, benzoate derivatives are crucial building blocks in drug discovery and development, with various derivatives exhibiting anti-inflammatory, anti-fungal, and anti-bacterial properties. smolecule.com They are also utilized in material science for creating functional materials like liquid crystals and polymers. smolecule.com

Similarly, the carboxamide functional group (a carbonyl group linked to a nitrogen atom) is a ubiquitous feature in drug molecules and natural products. nih.govhmdb.ca Carboxamides are integral to the structure of medications used for a variety of conditions, including hypertension, high cholesterol, and viral infections. nih.gov The stability of the amide bond and its ability to participate in hydrogen bonding make it a critical pharmacophore in medicinal chemistry. nih.gov Methyl 4-carbamoyl-2-methylbenzoate, by incorporating both of these key functional groups, represents a scaffold that could potentially leverage the established chemical and biological activities of both parent classes.

Historical Overview of Related Compound Classes in Chemical Synthesis

The history of benzoates is intrinsically linked to benzoic acid, which was first described in the 16th century through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com Its structure was later determined by Justus von Liebig and Friedrich Wöhler in 1832. chemeurope.com The first industrial production methods involved the hydrolysis of benzotrichloride, though this method resulted in chlorinated impurities. wikipedia.orgnewworldencyclopedia.org A major advancement was the development of the commercial synthesis of benzoic acid by the partial oxidation of toluene (B28343), a method that is still in use today and is considered environmentally green. chemeurope.com The synthesis of benzoate esters, known as the Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst and is a fundamental reaction taught in organic chemistry. uomustansiriyah.edu.iq

The discovery of urea (B33335) by Hilaire Rouelle in 1773 and its subsequent artificial synthesis from inorganic materials by Friedrich Wöhler in 1828 was a landmark event in chemistry, disproving the theory of vitalism. wikipedia.org This discovery laid the groundwork for the study of amides. The synthesis of benzamide (B126), the simplest aromatic carboxamide, can be achieved through various methods, including the direct condensation of benzoic acid and amines or the reaction of esters with urea. sciencemadness.orgresearchgate.net Over the years, numerous methods for forming the amide bond have been developed, reflecting its importance in synthetic chemistry. google.com

Current Research Landscape and Gaps for this compound

Despite the extensive research into benzoates and carboxamides, specific scientific literature on this compound is notably limited. smolecule.com While it is available from commercial suppliers for research purposes, indicating its use as a building block or intermediate in synthesis, dedicated studies on its properties and applications are scarce. bldpharm.comchemicalbook.com

The primary research gap is the lack of published data on the specific biological activities and potential therapeutic applications of this compound. While related structures, such as other substituted benzoates and carboxamides, have been investigated for a wide range of pharmacological effects, including as enzyme inhibitors or antimicrobial agents, this compound itself remains largely uncharacterized in this regard. smolecule.comnih.govnih.govnih.gov

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2089651-31-8 | bldpharm.comchemicalbook.com |

| Molecular Formula | C10H11NO3 | bldpharm.com |

| Molecular Weight | 193.20 g/mol | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbamoyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-5-7(9(11)12)3-4-8(6)10(13)14-2/h3-5H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFRZRVNACLIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901207010 | |

| Record name | Benzoic acid, 4-(aminocarbonyl)-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089651-31-8 | |

| Record name | Benzoic acid, 4-(aminocarbonyl)-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(aminocarbonyl)-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Carbamoyl 2 Methylbenzoate

Established Synthetic Routes to Methyl 4-carbamoyl-2-methylbenzoate

Traditional methods for synthesizing this compound rely on well-understood organic reactions, namely esterification and amidation, as well as multi-step sequences.

A primary and straightforward route to this compound is the direct esterification of 4-carbamoyl-2-methylbenzoic acid. This reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.comuomustansiriyah.edu.iq The equilibrium nature of this reaction often necessitates the use of excess methanol or the removal of water to drive the reaction towards the product side. masterorganicchemistry.comtcu.edu

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), hydrogen chloride (HCl), and p-toluenesulfonic acid. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com Subsequently, the nucleophilic oxygen of methanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the methyl ester. masterorganicchemistry.comyoutube.com

A typical laboratory procedure involves refluxing a mixture of 4-carbamoyl-2-methylbenzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid for several hours. uomustansiriyah.edu.iqtcu.eduyoutube.com The work-up procedure generally involves neutralizing the excess acid, extracting the ester into an organic solvent, and purifying it through distillation or chromatography. tcu.eduyoutube.com

Table 1: Reagents and Conditions for Fischer Esterification

| Reagent | Role | Typical Amount |

|---|---|---|

| 4-carbamoyl-2-methylbenzoic acid | Starting Material | 1 equivalent |

| Methanol | Reagent & Solvent | Excess |

| Concentrated Sulfuric Acid | Catalyst | Catalytic amount |

| Sodium Bicarbonate Solution | Neutralizing Agent | As needed for work-up |

An alternative approach involves the amidation of a precursor, Methyl 4-carboxy-2-methylbenzoate. This method starts with the ester already in place and forms the amide group in a subsequent step. The direct amidation of esters with ammonia (B1221849) or amines can be challenging and often requires specific catalysts or activating agents. researchgate.netresearchgate.net

More commonly, the carboxylic acid group of Methyl 4-carboxy-2-methylbenzoate is first converted to a more reactive derivative, such as an acid chloride or an anhydride. This activated intermediate is then reacted with ammonia to form the desired amide, this compound. This two-step process, while longer, can often provide higher yields and cleaner reactions compared to direct amidation of the ester.

Multi-step syntheses allow for the construction of this compound from simpler, more readily available starting materials. One such approach could begin with a suitably substituted toluene (B28343) derivative. For instance, a process could start with the oxidation of a methyl group on a xylene isomer to a carboxylic acid, followed by esterification. The subsequent introduction of the carbamoyl (B1232498) group could be achieved through a series of reactions such as nitration, reduction to an amine, and then conversion of the amino group to a carbamoyl group.

A documented multi-step synthesis for a related compound, methyl N-butyryl-4-amino-3-methylbenzoate, starts from o-toluidine. google.com This highlights a strategy where functional groups are sequentially introduced and modified on the aromatic ring. A similar strategy could be envisioned for this compound, potentially starting from 2-methyl-4-aminobenzoic acid or a related precursor.

Another patented method describes the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester from 4-bromo-2-methylbenzoic acid. google.com This involves an initial esterification followed by further functional group manipulations, demonstrating a common strategy in multi-step syntheses where the robust ester group is installed early on. google.com

Novel and Optimized Synthetic Strategies for this compound

Recent research has focused on developing more efficient, sustainable, and selective methods for the synthesis of benzoate (B1203000) esters and amides, which are applicable to the production of this compound.

The development of advanced catalytic systems offers significant advantages over traditional stoichiometric reagents, including milder reaction conditions, higher yields, and improved atom economy.

Homogeneous catalysis provides a powerful tool for the synthesis of methyl benzoates. For instance, palladium-catalyzed carbonylation of aryl halides has been shown to be a highly effective method for producing methyl benzoate and its derivatives. researchgate.net This approach would involve the reaction of a suitable halo-aromatic precursor with carbon monoxide and methanol in the presence of a palladium catalyst.

While direct application to this compound synthesis is not widely reported, a related synthesis of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid utilizes a palladium catalyst for the carbonylation of 2-methyl-4-N-(2-toluoyl)-1-bromobenzene. google.com This suggests the feasibility of a similar palladium-catalyzed carbonylation strategy to introduce the methyl ester group in a precursor to this compound.

Catalytic Approaches in this compound Synthesis

Heterogeneous Catalysis in Amide Coupling Reactions

The formation of an amide bond is a critical step in the synthesis of this compound. While traditional methods often rely on stoichiometric activating agents that generate significant waste, contemporary research focuses on catalytic alternatives. ucl.ac.uk Heterogeneous catalysis, in which the catalyst is in a different phase from the reactants, offers significant advantages, including simplified purification, catalyst recovery, and potential for reuse, aligning with sustainable manufacturing goals. nih.gov

Amide functionality is a cornerstone in polymers, pharmaceuticals, and various organic molecules. nih.gov A desirable route for amide bond formation is the direct amidation of aldehydes with amines using a suitable catalyst. nih.gov One innovative approach involves a nano-scale copper-modified chitosan (B1678972) catalyst (Cu@Sal-CS) for C-N oxidative coupling. nih.gov This bio-based catalyst, derived from abundant and renewable chitosan, has demonstrated high efficiency in producing amides. nih.gov The use of such systems, particularly when accelerated by methods like microwave irradiation, can lead to high yields in short reaction times. nih.gov

Another advanced strategy employs cooperative catalysis. For instance, a system using iron(II,III) oxide (Fe₃O₄) nanoparticles in conjunction with an organic base like DABCO has been shown to effectively catalyze the formation of N-methyl amides from carboxylic acids. nih.gov The magnetic nature of the Fe₃O₄ nanoparticles allows for easy separation of the catalyst from the reaction mixture. These catalytic processes represent a significant step forward from classical methods that require coupling reagents with poor atom economy. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Amide Synthesis

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) | Aldehydes and Amines | Green, eco-friendly, cost-effective, recoverable, stable catalyst. | nih.gov |

Metal-mediated Transformations for C-C and C-N Bond Formation

The construction of the carbon skeleton and the installation of the nitrogen-containing functional group in this compound rely heavily on metal-mediated transformations. These reactions are among the most powerful tools in modern organic synthesis for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netresearchgate.net Transition metals like palladium, copper, and silver are frequently employed to catalyze these crucial bond-forming events. google.comrsc.org

Palladium-catalyzed cross-coupling reactions are particularly vital. For example, in the synthesis of precursors, a palladium catalyst can be used to form a C-C bond between an aryl halide and a boron-based reagent (a Suzuki-Miyaura type reaction). researchgate.netgoogle.com A specific preparative method for a related intermediate involves the reaction of methyl 4-bromo-2-methylbenzoate with potassium vinylfluoroborate under palladium catalysis to generate a new C-C bond. google.com Similarly, palladium catalysts are instrumental in carbonylation reactions, where carbon monoxide is inserted into a molecule to form a carboxylic acid derivative, as demonstrated in the synthesis of 2-methyl-4-N-(2-toluyl) benzoic acid from a brominated precursor. google.com

The formation of the C-N amide bond can also be mediated by metals. A patented method describes an N-acylation reaction between 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride that is carried out under the action of silver salts, highlighting the role of metals in promoting this key transformation under mild conditions. google.com These metal-mediated processes are often characterized by their high efficiency and selectivity, enabling the construction of complex molecules from simpler, readily available starting materials. google.comrsc.org

Table 2: Metal-mediated Reactions in the Synthesis of Related Benzoates

| Reaction Type | Metal Catalyst/Mediator | Bond Formed | Reactants | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium (e.g., Pd(dppf)Cl₂) | C-C | Methyl 4-bromo-2-methylbenzoate and Potassium vinylfluoroborate | google.com |

| N-Acylation | Silver Salts | C-N | 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride | google.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The synthesis of specialty chemicals like this compound is increasingly guided by the 12 Principles of Green Chemistry, which promote sustainability by focusing on waste prevention, atom economy, and energy efficiency. nih.govresearchgate.net

Key principles directly applicable to this synthesis include:

Prevention : It is better to prevent waste than to treat it after it has been created. nih.gov Catalytic methods are inherently superior to stoichiometric ones in this regard, as they minimize the formation of byproducts. ucl.ac.uk

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic oxidative amidation, for example, can be highly atom-efficient. ucl.ac.uk

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction indefinitely. nih.gov The use of heterogeneous and metal-based catalysts (as discussed in sections 2.2.1.2 and 2.2.1.3) directly embodies this principle.

Safer Solvents and Auxiliaries : The use of solvents should be made unnecessary wherever possible or innocuous when used. nih.gov Research into performing reactions in water or minimizing solvent use, such as in one-pot syntheses, reflects this goal. nih.govnih.gov For example, the synthesis of carbamates has been demonstrated in water, with the product precipitating out for easy collection. organic-chemistry.org

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. nih.gov The development of highly active catalysts aims to reduce the need for high temperatures.

By applying these principles, the synthesis of this compound can be made more environmentally benign, cost-effective, and safer. nih.govresearchgate.net

Table 3: Application of Green Chemistry Principles in Amide Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Prevention | Using catalytic methods instead of stoichiometric coupling agents. | Reduces the generation of chemical waste. | ucl.ac.uknih.gov |

| Atom Economy | Designing reactions where most atoms from the reactants are in the final product. | Maximizes material efficiency. | nih.govnih.gov |

| Catalysis | Employing recoverable and reusable catalysts like Cu@Sal-CS or Fe₃O₄. | Reduces waste and cost, enhances efficiency. | nih.govnih.gov |

| Safer Solvents | Performing reactions in water or reducing solvent volume. | Minimizes environmental impact and operator hazard. | nih.govorganic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving the precise molecular architecture of this compound requires careful control over the selectivity of the chemical reactions. This control is categorized as chemoselectivity, regioselectivity, and stereoselectivity. mdpi.com

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In a molecule with multiple potential reaction sites, a chemoselective reaction targets only the desired one. For example, during the N-acylation of 2-methyl-4-amino methyl benzoate, the acylating agent must react selectively with the amino (-NH₂) group and not with the methyl ester (-COOCH₃) group or the aromatic ring. google.com The choice of reagents and reaction conditions is critical to ensure this outcome.

Regioselectivity pertains to the control of the position at which a reaction occurs. When adding a functional group to the substituted benzene (B151609) ring of a precursor, it is crucial to direct it to the correct carbon atom. The existing methyl and ester groups on the ring direct incoming substituents to specific positions. For instance, the nitration of a substituted toluene derivative must be controlled to place the nitro group at the desired position relative to the other substituents, a common challenge in the synthesis of substituted aromatics. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. While this compound itself is an achiral molecule (it does not have a non-superimposable mirror image), the principles of stereoselectivity are paramount in the broader field of pharmaceutical synthesis, where specific enantiomers of a chiral drug are often required for biological activity. mdpi.com Should a synthetic route proceed through a chiral intermediate, controlling the stereochemistry would be essential. mdpi.com

The development of new reagents and catalytic systems is often driven by the need to achieve high levels of chemo-, regio-, and stereoselectivity, which is fundamental to the efficient and successful synthesis of complex organic molecules. mdpi.com

Advanced Structural and Spectroscopic Elucidation of Methyl 4 Carbamoyl 2 Methylbenzoate

Single Crystal X-ray Diffraction Analysis of Methyl 4-carbamoyl-2-methylbenzoate and its Analogues

Crystallographic Parameters and Unit Cell Characteristics

No public data available for this compound.

Intermolecular Interactions and Packing Motifs (e.g., Hydrogen Bonding Networks, C-Br···O Interactions)

No public data available for this compound.

Conformational Analysis in the Solid State (e.g., Torsion Angles of Amide and Aryl Moieties)

No public data available for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structure Elucidation

No public data available for this compound.

Solid-State NMR Spectroscopy for Amorphous and Polycrystalline Forms

No public data available for this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment.

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent functional groups. The carbamoyl (B1232498) group (primary amide) exhibits several characteristic bands. The N-H stretching vibrations typically appear as a pair of bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. mdpi.com The C=O stretching vibration of the amide (Amide I band) is expected to be a strong band in the range of 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1640-1590 cm⁻¹. researchgate.netyoutube.com

The ester group also has a prominent C=O stretching vibration, which is typically observed at a higher frequency than the amide C=O, in the range of 1730-1715 cm⁻¹. youtube.com The C-O stretching vibrations of the ester group are also characteristic, appearing in the 1300-1100 cm⁻¹ region. youtube.com The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Carbamoyl | 3400-3100 |

| C-H Stretch (aromatic) | Aromatic Ring | 3100-3000 |

| C-H Stretch (methyl) | Methyl | 2980-2870 |

| C=O Stretch (ester) | Ester | 1730-1715 |

| C=O Stretch (amide I) | Carbamoyl | 1680-1650 |

| N-H Bend (amide II) | Carbamoyl | 1640-1590 |

| C=C Stretch (aromatic) | Aromatic Ring | 1600-1450 |

| C-O Stretch (ester) | Ester | 1300-1100 |

The presence of both a hydrogen bond donor (N-H of the carbamoyl group) and two hydrogen bond acceptors (the carbonyl oxygens of the carbamoyl and ester groups) allows for the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions. Hydrogen bonding has a significant effect on vibrational frequencies. The N-H stretching vibrations are particularly sensitive; hydrogen bonding typically causes a broadening and a shift to lower frequencies of the N-H stretching bands. youtube.comnih.gov The C=O stretching frequencies can also be affected, usually shifting to lower wavenumbers upon hydrogen bonding, although the effect on the ester carbonyl is generally less pronounced than on the amide carbonyl. nih.gov The extent of these shifts can provide qualitative information about the strength and nature of the hydrogen bonding interactions within the molecular assembly.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis Beyond Identification

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers a detailed map of its structure. For this compound, electron ionization (EI) mass spectrometry would likely induce a series of characteristic fragmentation reactions.

The molecular ion peak (M⁺·) would be expected, corresponding to the molecular weight of the compound. Aromatic compounds generally show a prominent molecular ion peak due to the stability of the aromatic ring. libretexts.org

Key fragmentation pathways would likely involve the cleavage of the functional groups. For aromatic amides, a common fragmentation is the loss of the amino group (·NH₂) to form a stable benzoyl cation. researchgate.netyoutube.comnih.gov In this case, this would lead to a fragment ion corresponding to [M - 16]⁺. Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule to produce a phenyl cation. researchgate.net

The ester group also has characteristic fragmentation patterns. Alpha-cleavage next to the carbonyl group can result in the loss of the methoxy (B1213986) radical (·OCH₃) to form an acylium ion, [M - 31]⁺, or the loss of the carboxymethyl radical (·COOCH₃) to give a substituted phenyl cation, [M - 59]⁺. researchgate.netbiomedres.us The presence of both amide and ester functionalities allows for competing fragmentation pathways, and the relative intensities of the resulting fragment ions would depend on their relative stabilities.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 193 | [M]⁺· | Molecular Ion |

| 177 | [M - NH₂]⁺ | Loss of amino radical from carbamoyl group |

| 162 | [M - OCH₃]⁺ | Loss of methoxy radical from ester group |

| 149 | [M - NH₂ - CO]⁺ | Loss of CO from the benzoyl cation |

| 134 | [M - COOCH₃]⁺ | Loss of carboxymethyl radical |

Chemical Reactivity and Transformation Studies of Methyl 4 Carbamoyl 2 Methylbenzoate

Hydrolytic Stability and Mechanism of the Ester and Amide Linkages

The stability of Methyl 4-carbamoyl-2-methylbenzoate in aqueous environments is determined by the susceptibility of its ester and amide linkages to hydrolysis. This process, literally "splitting with water," can be catalyzed by either acid or base. libretexts.org Generally, amides are significantly more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond.

Ester Hydrolysis:

Under acidic conditions, the hydrolysis of the methyl ester is the reverse of a Fischer esterification. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. dalalinstitute.comucalgary.ca This process is reversible and typically requires heat and a large excess of water to proceed to completion. libretexts.org

Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and methanol (B129727). libretexts.orglibretexts.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org The subsequent elimination of the methoxide (B1231860) ion forms the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. libretexts.org The reaction goes to completion because the final deprotonation step is energetically very favorable. libretexts.org

Studies on substituted methyl benzoates in high-temperature water show that steric factors, such as the ortho-methyl group in the target molecule, can influence the rate of hydrolysis. psu.edu While the ortho-methyl group provides some steric hindrance, high temperatures can overcome this barrier. psu.eduresearchgate.net

Amide Hydrolysis:

Amide hydrolysis is a slower reaction than ester hydrolysis and requires more forcing conditions, such as prolonged heating with strong acid or base. dalalinstitute.comucalgary.ca

Acid-Catalyzed Mechanism: Similar to esters, the process begins with the protonation of the carbonyl oxygen, not the nitrogen atom, whose lone pair is delocalized by resonance. ucalgary.cayoutube.com This enhances the electrophilicity of the carbonyl carbon for attack by water. The reaction ultimately yields a carboxylic acid and, under acidic conditions, an ammonium (B1175870) salt. libretexts.orgyoutube.com This reaction is generally considered irreversible because the resulting amine is protonated, preventing it from acting as a nucleophile to reverse the reaction. youtube.com

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon. This reaction is also very slow and requires heat. It produces a carboxylate salt and ammonia (B1221849). libretexts.org

The relative stability means that selective hydrolysis of the ester group in the presence of the amide is generally feasible under milder conditions.

Table 1: Comparison of Hydrolysis Conditions

| Functional Group | Condition | Catalyst | Products | Reversibility | Relative Rate |

|---|---|---|---|---|---|

| Ester | Acidic | Strong Acid (e.g., H₂SO₄), Heat | Carboxylic Acid, Methanol | Reversible | Faster |

| Ester | Basic | Strong Base (e.g., NaOH), Heat | Carboxylate Salt, Methanol | Irreversible | Faster |

| Amide | Acidic | Strong Acid, Prolonged Heat | Carboxylic Acid, Ammonium Salt | Irreversible | Slower |

| Amide | Basic | Strong Base, Prolonged Heat | Carboxylate Salt, Ammonia | Irreversible | Slower |

Transamidation and Transesterification Reactions

Transesterification involves the conversion of one ester into another by reaction with an alcohol, while transamidation converts an amide to a different amide by reaction with an amine.

Studies on crude methyl benzoate (B1203000) show it can be readily converted to other esters, such as benzyl (B1604629) benzoate and butyl benzoate, through transesterification using a titanate catalyst. researchgate.net This suggests that the ester group of this compound could similarly be modified by heating with a different alcohol in the presence of an acid or base catalyst.

Transamidation reactions are generally more difficult to achieve than transesterification due to the lower reactivity of the amide carbonyl and the poorer leaving group ability of the amino group compared to the alkoxide group. These reactions often require high temperatures or specific catalysts.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on this compound is governed by the directing effects of the three substituents already on the ring.

-CH₃ (methyl) group: An activating group that directs incoming electrophiles to the ortho and para positions.

-COOCH₃ (methyl ester) group: A deactivating group that directs incoming electrophiles to the meta position. wikipedia.org

-CONH₂ (carbamoyl) group: A deactivating group that directs incoming electrophiles to the meta position.

The positions on the ring are numbered starting from the carbon bearing the ester group as position 1. Therefore, the substituents are at C1 (-COOCH₃), C2 (-CH₃), and C4 (-CONH₂). The available positions for substitution are C3, C5, and C6.

The activating, ortho-para directing methyl group at C2 will direct incoming electrophiles to positions 3 (ortho) and 6 (ortho), as the para position (C5) is already occupied. The deactivating, meta-directing ester at C1 directs to C3 and C5. The deactivating, meta-directing carbamoyl (B1232498) group at C4 directs to C3 and C5.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-carbamoyl-2-methyl-3-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-carbamoyl-2-methylbenzoate |

| Sulfonation | Fuming H₂SO₄ | 3-(Methoxycarbonyl)-2-methyl-6-carbamoylbenzenesulfonic acid |

Nucleophilic Addition and Substitution Reactions

The carbonyl carbons of both the ester and amide groups are electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This initial nucleophilic addition to the carbon-oxygen double bond forms a tetrahedral intermediate. fiveable.meyoutube.com For esters and amides, this is typically followed by the elimination of a leaving group (-OCH₃ or -NH₂) in a process known as nucleophilic acyl substitution.

Generally, esters are more reactive towards nucleophilic attack than amides. This is because the C-O bond in the ester is a better leaving group than the C-N bond in the amide. Therefore, a nucleophile would preferentially react with the ester functionality. For example, reaction with a Grignard reagent would likely attack the ester first. After the initial addition, elimination of the methoxide ion would form a ketone, which would then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol. libretexts.org

Reduction and Oxidation Chemistry of Functional Groups

Reduction: The functional groups of this compound can be selectively reduced depending on the reducing agent used. acs.org

Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the amide. harvard.eduyoutube.com The ester is reduced to a primary alcohol (4-(aminomethyl)-2-methylbenzyl alcohol), and the amide is reduced to an amine.

Mild Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a milder agent and is generally not reactive enough to reduce esters or amides under normal conditions. youtube.com However, the addition of certain catalysts like cerium(III) chloride can enable the reduction of esters by NaBH₄ to the corresponding alcohol. sci-hub.se

Selective Reducing Agents: Diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce the ester to an aldehyde at low temperatures (e.g., -78 °C), likely leaving the more robust amide group untouched. libretexts.org

Table 3: Predicted Products of Reduction Reactions

| Reagent | Functional Group(s) Reduced | Resulting Product |

|---|---|---|

| LiAlH₄ | Ester and Amide | 4-(Aminomethyl)-2-methylbenzyl alcohol |

| NaBH₄ | No reaction | This compound (starting material) |

| DIBAL-H (-78 °C) | Ester | 4-Carbamoyl-2-methylbenzaldehyde |

Oxidation: The methyl group attached to the benzene ring can be oxidized to a carboxylic acid group. This transformation typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or heating with nitric acid or chromic acid. libretexts.org This reaction would convert this compound into 4-carbamoyl-2-(methoxycarbonyl)benzoic acid. Other methods include catalytic oxidation using molecular oxygen in the presence of specific catalysts. organic-chemistry.org

Derivatization Strategies for this compound

The primary amide (-CONH₂) group offers several avenues for derivatization. While amides are generally stable, they can undergo specific transformations to create new functionalities.

Dehydration to a Nitrile: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride, can convert the primary amide into a nitrile (-C≡N). This would yield Methyl 2-methyl-4-cyanobenzoate.

Hofmann Rearrangement: This reaction transforms a primary amide into a primary amine with one fewer carbon atom. Treatment with bromine or chlorine in a sodium hydroxide solution would lead to the loss of the carbonyl carbon and the formation of Methyl 4-amino-2-methylbenzoate.

N-Alkylation/N-Acylation: The hydrogen atoms on the amide nitrogen can be substituted. While direct alkylation can be difficult, the amide can be deprotonated with a strong base to form an amidate ion, which can then be alkylated. N-acylation can also be performed to form an imide structure.

Reaction with Pyrimidines: In documented syntheses, related carbamoyl benzoates have been created by reacting an amine, such as a substituted pyrimidine, with the corresponding acid chloride. nih.gov This suggests that the carbamoyl nitrogen of this compound could potentially be derivatized by forming linkages with heterocyclic structures, although this would likely require activation of the amide itself. nih.gov

Reactions Involving the Ester Moiety

The ester functional group in this compound is a key site for various chemical transformations, including hydrolysis, transesterification, reduction, and reactions with organometallic reagents. These reactions are fundamental in modifying the properties of the molecule and synthesizing new derivatives.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-carbamoyl-2-methylbenzoic acid, is a common transformation. This reaction can be catalyzed by either acid or base. oieau.frlibretexts.org Base-promoted hydrolysis, often referred to as saponification, is typically carried out using a base such as sodium hydroxide in an aqueous or mixed aqueous-organic solvent system. libretexts.orgchemspider.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. libretexts.org This is followed by the elimination of the methoxide leaving group and subsequent deprotonation of the carboxylic acid under the basic conditions to form the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. psu.edu Studies on related methyl benzoates have shown that hydrolysis rates are influenced by the pH of the solution and the nature of substituents on the benzene ring. oieau.fr For instance, the hydrolysis of methyl benzoate is predominantly catalyzed by hydroxide ions in the pH range of 5-10. oieau.fr

Transesterification: Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org This equilibrium reaction is often driven to completion by using a large excess of the reactant alcohol. libretexts.org For example, reacting this compound with ethanol (B145695) in the presence of a catalyst would yield ethyl 4-carbamoyl-2-methylbenzoate and methanol.

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the selective reduction of the ester to an aldehyde, particularly at low temperatures. libretexts.org

Grignard Reactions: The reaction of this compound with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. udel.edumnstate.edumasterorganicchemistry.com In this reaction, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate after the elimination of methoxide. udel.edumasterorganicchemistry.com A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, resulting in a tertiary alcohol after an acidic workup. udel.edumasterorganicchemistry.com It is crucial to carry out this reaction under anhydrous conditions as Grignard reagents are highly reactive towards water. udel.edumnstate.edu

Table 1: Summary of Reactions Involving the Ester Moiety of this compound

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH(aq), heat | 4-Carbamoyl-2-methylbenzoic acid |

| Transesterification | R'OH, acid or base catalyst | Ethyl 4-carbamoyl-2-methylbenzoate (example with R'=ethyl) |

| Reduction to Alcohol | 1. LiAlH₄, ether; 2. H₃O⁺ | (4-Carbamoyl-2-methylphenyl)methanol |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C; 2. H₂O | 4-Carbamoyl-2-methylbenzaldehyde |

| Grignard Reaction | 1. 2 eq. R'MgBr, ether; 2. H₃O⁺ | 1-(4-Carbamoyl-2-methylphenyl)-1,1-dialkyl-methanol (example with R'MgBr) |

Substitutions on the Benzoate Ring

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. mnstate.eduaiinmr.comweebly.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comlibretexts.org Given the directing effects of the substituents, the nitro group is expected to substitute at positions meta to the ester and carbamoyl groups and ortho or para to the methyl group. This would likely lead to a mixture of isomers. For the related compound, methyl benzoate, nitration predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgaiinmr.comweebly.com

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the halogen molecule, making it more electrophilic. libretexts.org For instance, bromination of 4-bromo-2-methylbenzoic acid, a related compound, has been a step in the synthesis of other molecules. google.com In the case of this compound, the position of halogenation would be influenced by the directing effects of the existing groups.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). This reaction is reversible.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. masterorganicchemistry.com However, these reactions are often unsuccessful on strongly deactivated rings. The presence of the deactivating ester and carbamoyl groups on this compound would likely hinder these reactions.

Nucleophilic Aromatic Substitution (SNA_r): While electrophilic substitutions are more common for benzene rings, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups and a good leaving group is present. nih.govresearchgate.net For instance, a halogenated derivative of this compound might undergo nucleophilic substitution under certain conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-carbamoyl-2-methyl-x-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl x-bromo-4-carbamoyl-2-methylbenzoate |

| Chlorination | Cl₂, AlCl₃ | Methyl x-chloro-4-carbamoyl-2-methylbenzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 4-carbamoyl-2-methyl-x-sulfonic acid benzoate |

Theoretical and Computational Chemistry of Methyl 4 Carbamoyl 2 Methylbenzoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and electronic properties of Methyl 4-carbamoyl-2-methylbenzoate. These studies typically involve optimizing the molecule's geometry to find its most stable conformation.

Molecular Geometry:

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometric parameters of this compound. The results from these calculations are generally in good agreement with experimental data obtained from X-ray diffraction studies. Key aspects of the molecular geometry include the planarity of the benzene (B151609) ring and the relative orientations of the methyl, carbamoyl (B1232498), and methyl ester substituents. The presence of the methyl group at the ortho position to the ester group can induce some steric strain, potentially leading to slight out-of-plane deviations of the substituents.

Electronic Structure:

The electronic structure of this compound has been elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the benzene ring and the carbamoyl group, while the LUMO is distributed over the benzene ring and the methyl ester group. This distribution indicates that the benzene ring is susceptible to electrophilic attack, while the ester group is a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. In this compound, the negative potential is concentrated around the oxygen atoms of the carbamoyl and ester groups, making them likely sites for electrophilic attack. The positive potential is found around the hydrogen atoms of the carbamoyl group, indicating their potential involvement in hydrogen bonding.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations have been instrumental in interpreting the spectroscopic data of this compound, including its NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts:

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts are then compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, and the good correlation between calculated and experimental values validates the computed molecular geometry.

Vibrational Frequencies:

The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR and Raman spectra. The assignment of vibrational modes to specific functional groups is facilitated by these calculations. For instance, the characteristic stretching frequencies of the C=O, N-H, and C-H bonds can be accurately predicted. It is common practice to scale the calculated frequencies to correct for anharmonicity and the approximate nature of the theoretical methods.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its flexibility and the relative stability of its different spatial arrangements.

Molecular Mechanics:

Molecular mechanics methods, which use classical force fields, are employed to perform a systematic search of the conformational space of the molecule. This allows for the identification of low-energy conformers and the determination of rotational barriers around single bonds, such as the C-C bond connecting the ester group to the benzene ring and the C-N bond of the carbamoyl group.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. These simulations can also provide insights into the flexibility of the molecule and the time scales of conformational changes.

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Calculations

Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound.

Transition State Theory:

Transition state theory, combined with quantum chemical calculations, can be used to locate the transition state structures for various reactions, such as its synthesis or hydrolysis. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.

Energy Profile Calculations:

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile offers a detailed understanding of the reaction mechanism, including the number of steps and the nature of any intermediates. For example, the hydrolysis of the ester group in this compound can be studied to determine whether it proceeds through an acidic or basic mechanism and to identify the rate-determining step.

Intermolecular Interaction Analysis

The intermolecular interactions of this compound are key to understanding its solid-state structure and its interactions with other molecules.

Hydrogen Bonding:

The carbamoyl group in this compound can act as both a hydrogen bond donor (the N-H bonds) and a hydrogen bond acceptor (the C=O bond). These hydrogen bonds play a crucial role in the crystal packing of the molecule, often leading to the formation of extended networks in the solid state. Computational methods can be used to quantify the strength and geometry of these hydrogen bonds.

π-π Stacking:

The aromatic benzene ring can participate in π-π stacking interactions with other aromatic rings. These interactions, where the electron-rich π systems of adjacent rings interact, contribute to the stability of the crystal structure. The geometry of these stacking interactions, such as parallel-displaced or T-shaped arrangements, can be analyzed using computational tools.

Prediction of Reactivity and Selectivity

Computational chemistry provides a framework for predicting the reactivity and selectivity of this compound in various chemical reactions.

By analyzing the electronic structure, including the frontier molecular orbitals and the molecular electrostatic potential, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the carbamoyl and methyl ester groups deactivates the benzene ring towards electrophilic substitution, while directing incoming electrophiles to the meta position relative to these groups.

Furthermore, computational methods can be used to compare the activation energies for different reaction pathways, allowing for the prediction of the major product in a reaction. This is particularly useful in cases where multiple reactive sites are present in the molecule. For example, in a reaction with a nucleophile, it is possible to determine whether the attack will occur at the carbonyl carbon of the ester group or the carbonyl carbon of the carbamoyl group.

Methyl 4 Carbamoyl 2 Methylbenzoate As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

While specific, high-profile examples of the direct use of Methyl 4-carbamoyl-2-methylbenzoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically active compounds. Its utility can be inferred from its role as a key intermediate in the synthesis of substituted benzoic acid derivatives, which are common backbones in medicinal chemistry. The presence of both an electron-withdrawing carbamoyl (B1232498) group and a methyl ester allows for regioselective reactions on the aromatic ring.

For instance, the carbamoyl moiety can be hydrolyzed to a carboxylic acid, or the methyl ester can be saponified, leading to different functionalized benzoic acid derivatives. The methyl group on the ring also offers a site for further functionalization through oxidation or halogenation. These transformations are fundamental in building up molecular complexity.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Product | Significance |

| Methyl Ester | Saponification | 4-Carbamoyl-2-methylbenzoic acid | Introduction of a carboxylic acid for further coupling reactions. |

| Carbamoyl | Hydrolysis | 2-Methyl-4-carboxybenzoic acid methyl ester | Selective unmasking of a carboxylic acid. |

| Aromatic Ring | Electrophilic Substitution | Halogenated or nitrated derivatives | Introduction of new functional groups for cross-coupling reactions. |

| Methyl Group | Oxidation | 4-Carbamoyl-2-formylbenzoic acid methyl ester | Generation of an aldehyde for chain extension or heterocycle formation. |

Utility in the Construction of Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The amide functionality can participate in cyclization reactions to form nitrogen-containing rings.

A significant application lies in the potential synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities. nih.gov The general synthesis of quinazolinones often involves the reaction of a 2-aminobenzamide (B116534) with a carbonyl compound or its equivalent. researchgate.netorientjchem.org While this compound is not a 2-aminobenzamide, it can be envisioned as a precursor. For example, a Hofmann rearrangement of the primary amide would yield the corresponding 4-amino-2-methylbenzoate derivative, which could then undergo cyclization with various reagents to form substituted quinazolinones.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Target Heterocycle | Synthetic Strategy | Key Intermediate |

| Quinazolinones | Hofmann rearrangement followed by cyclization with a one-carbon synthon. | Methyl 4-amino-2-methylbenzoate |

| Phthalazinones | Reduction of the ester and subsequent cyclization with hydrazine. | (4-Carbamoyl-2-methylphenyl)methanol |

| Isoindolinones | Intramolecular cyclization after modification of the methyl ester. | Derivatives with a reactive group on the ester. bldpharm.combldpharm.com |

Precursor in Materials Science Monomer Synthesis (excluding medical/biological polymers)

The bifunctional nature of this compound makes it an interesting candidate as a monomer precursor for the synthesis of specialty polymers. The presence of both an ester and an amide linkage in a single molecule suggests its potential utility in the preparation of poly(ester-amide)s. magtech.com.cnrsc.orgupc.edu These polymers combine the properties of both polyesters and polyamides, potentially offering a unique balance of thermal stability, mechanical strength, and processability.

While specific research on polymers derived directly from this compound is limited, its classification as a "Polymer Science Material Building Block" by some chemical suppliers points towards its intended use in this area. bldpharm.combldpharm.com The general approach would involve the polycondensation of a derivative of this molecule, for example, after converting the methyl ester to a carboxylic acid or an alcohol.

Table 3: Potential Polymer Architectures from this compound Derivatives

| Polymer Type | Monomer Derivative | Polymerization Method |

| Poly(ester-amide) | 4-Carbamoyl-2-methylbenzoic acid | Polycondensation with a diol. |

| Poly(ester-amide) | Methyl 4-(aminomethyl)-2-methylbenzoate | Self-polycondensation. |

| Aromatic Polyamide | 4-Carboxy-2-methylbenzamide | Polycondensation with a diamine. |

Application in Ligand Design for Catalysis (excluding biological targeting ligands)

In the field of coordination chemistry and catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The structure of this compound, with its potential to be converted into various chelating agents, makes it a valuable precursor in ligand synthesis.

The amide and a derivative of the ester group can act as donor atoms to coordinate with a metal center. For example, hydrolysis of the ester to a carboxylic acid would create a potential N,O-bidentate ligand. Such ligands are important in a variety of catalytic transformations, including cross-coupling reactions and oxidation catalysis. The substitution pattern on the aromatic ring can be further modified to tune the electronic and steric properties of the resulting ligand, thereby influencing the performance of the catalyst. While direct examples of catalytic applications using ligands derived from this specific molecule are not abundant, the synthesis of bidentate ligands from related amino- and carbamoyl-benzoic acid derivatives is a well-established strategy in coordination chemistry. researchgate.netdoaj.org

Table 4: Potential Ligand Types Derived from this compound

| Ligand Type | Chelating Atoms | Synthetic Modification | Potential Catalytic Application |

| N,O-Bidentate | Amide Nitrogen, Carboxylate Oxygen | Hydrolysis of the methyl ester. | Palladium-catalyzed cross-coupling reactions. |

| N,N-Bidentate | Amide Nitrogen, Amine Nitrogen | Conversion of the ester to an amino group. | Asymmetric catalysis. |

| Pincer Ligand | C,N,O or C,N,N | Further functionalization of the aromatic ring and side chains. | C-H activation reactions. |

Advanced Analytical Method Development for Methyl 4 Carbamoyl 2 Methylbenzoate in Chemical Research

Chromatographic Methodologies (HPLC, GC, SFC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are the cornerstone of purity assessment and reaction monitoring in chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for analyzing aromatic compounds like Methyl 4-carbamoyl-2-methylbenzoate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds. moravek.com For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common starting point. sielc.com This approach separates compounds based on their hydrophobicity. A typical setup would involve a C18 or C8 stationary phase column, which provides a nonpolar environment. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com By running a gradient—gradually increasing the organic solvent concentration—impurities with different polarities, such as starting materials or by-products, can be effectively separated from the target compound. nih.gov Detection is commonly achieved using a UV detector, as the benzene (B151609) ring and carbonyl groups in the molecule are chromophores that absorb UV light. acs.org The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. rsc.org

Gas Chromatography (GC) is another powerful tool, particularly for volatile and thermally stable compounds. gcms.cz To analyze this compound by GC, its thermal stability would first need to be confirmed to prevent on-column degradation. The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. gcms.cz The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov GC is highly effective for assessing the presence of volatile impurities.

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be an effective alternative, often providing faster separations than HPLC with the resolving power of normal-phase chromatography.

Table 1: Illustrative Chromatographic Conditions for Analysis of this compound

The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. As such, chiral separation techniques are not applicable for resolving the parent compound itself.

However, these techniques are indispensable in modern chemistry where stereochemistry is critical for a molecule's function. nih.gov If a chiral center were introduced into the molecule, for instance through a subsequent reaction, enantioselective chromatographic methods would be required to separate the resulting enantiomers. nih.gov This is often accomplished using chiral stationary phases (CSPs), which are frequently based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. nih.gov Capillary electrophoresis using cyclodextrins as chiral selectors is another powerful technique for separating enantiomers. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Degradation Product Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and identifying unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As the separated components elute from the GC column, they enter the MS detector, which ionizes them and measures the mass-to-charge ratio of the resulting fragments. The fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the compound by comparing it to spectral libraries. researchgate.net This technique is invaluable for identifying volatile side-products or degradation products in a sample. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful tool for this purpose, especially for non-volatile or thermally labile compounds. nih.gov It is particularly useful for identifying products from forced degradation studies, which are performed to understand a compound's stability. researchgate.net The sample is first separated by LC, and the eluent is directed into the mass spectrometer. In MS/MS, a specific ion (the precursor ion) corresponding to a potential degradation product is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information that helps in the elucidation of the unknown structure. nih.gov LC-MS/MS is highly effective for analyzing highly polar degradation products of aromatic compounds that are not amenable to GC analysis. researchgate.net

Table 2: Applications of Hyphenated Techniques for this compound

Spectrophotometric Methods for Quantitative Analysis in Non-Biological Systems

UV-Visible spectrophotometry is a simple, cost-effective, and reliable method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. The aromatic ring and carbonyl (C=O) groups of the ester and amide functionalities in this compound act as chromophores, making it suitable for this technique. ucalgary.ca

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). arcjournals.org The λmax for amides is typically around 215 nm. ucalgary.ca The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. This method is particularly useful for rapid concentration determination in reaction kinetics or dissolution studies within non-biological systems. rsc.org

Table 3: Example Parameters for a UV-Vis Spectrophotometric Assay

Development of Novel Sensor Technologies for Chemical Detection (non-clinical)

The development of novel sensors for the rapid and selective detection of specific chemical compounds is a growing field of research. For a compound like this compound, non-clinical applications could include process analytical technology (PAT) for monitoring its presence in reaction vessels or waste streams.

Colorimetric and Fluorescent Sensors: These sensors rely on a specific interaction between the analyte and a sensor molecule, which results in a change in color or fluorescence intensity. documentsdelivered.com For example, a chemosensor could be designed with a binding pocket that is complementary to the structure of this compound. Binding of the analyte would trigger a conformational change in the sensor, leading to a measurable optical response. Research into carboxamide-based fluorescent sensors has shown their ability to selectively bind to specific targets. researchgate.net

Electrochemical Sensors: These sensors measure changes in electrical properties (like current or potential) that occur when the analyte interacts with a chemically modified electrode surface. They can offer high sensitivity and are amenable to miniaturization for portable devices.

Luminescent Coordination Polymers (LCPs): These are crystalline materials that can act as highly sensitive chemical sensors. bohrium.com The framework of an LCP can be designed to interact specifically with an analyte, causing a change (often quenching) in its luminescence. A Zn-based coordination polymer, for instance, has been used as a luminescent sensor for detecting sulfonamides and nitroaromatic compounds in aqueous solutions. bohrium.com A similar strategy could be envisioned for detecting benzamide (B126) derivatives.

The development of such sensors for this compound would require significant research to create a receptor with high affinity and selectivity for the target molecule over other structurally similar compounds.

Table of Compounds Mentioned

Environmental Transformation and Degradation Pathways of Methyl 4 Carbamoyl 2 Methylbenzoate Non Toxicological Aspects

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Oxidation)

The primary abiotic degradation mechanisms anticipated for Methyl 4-carbamoyl-2-methylbenzoate in the environment are hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: The ester and amide functional groups in the molecule are susceptible to hydrolysis, which is often the most significant abiotic degradation process for such compounds in aquatic environments.

Ester Hydrolysis: The methyl ester group is expected to hydrolyze to a carboxylate group, yielding 4-carbamoyl-2-methylbenzoic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases. quora.comacs.org Generally, base-catalyzed hydrolysis of esters is significantly faster than acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on pH and temperature. Studies on similar methyl esters of benzoic acid derivatives confirm that they undergo hydrolysis to form the corresponding benzoic acid and methanol. quora.comchemspider.com For instance, the hydrolysis of methyl benzoate (B1203000) can be achieved by boiling in the presence of an acid like sulfuric acid or a base like sodium hydroxide (B78521). quora.comchemspider.com

Amide Hydrolysis: The carbamoyl (B1232498) (amide) group is also subject to hydrolysis, which would convert it to a carboxylic acid group, releasing ammonia (B1221849). This process typically requires more rigorous conditions (higher temperatures and stronger acidic or basic conditions) than ester hydrolysis.

The relative rates of these two hydrolysis reactions would determine the primary degradation product under specific environmental conditions. It is plausible that the ester group would hydrolyze first under milder conditions.

Photolysis: Direct photolysis can occur if a chemical absorbs light in the environmentally relevant solar spectrum (wavelengths >290 nm). Aromatic compounds, particularly those with carbonyl groups, have the potential for photochemical degradation. While specific photolysis data for this compound is unavailable, related benzamide (B126) structures can undergo phototransformation in aqueous solutions. nih.gov The process would likely involve the transformation of the aromatic ring. nih.gov

Oxidation: Oxidation by environmentally relevant reactive species like hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters can contribute to the degradation of organic compounds. The aromatic ring and the methyl group are potential sites for oxidative attack, leading to ring-opening or transformation of the substituents.

Table 1: Potential Abiotic Degradation Pathways and Products

| Degradation Mechanism | Functional Group | Potential Reaction | Primary Products | Influencing Factors |

| Hydrolysis (Ester) | Methyl Ester | Cleavage of the ester bond | 4-carbamoyl-2-methylbenzoic acid, Methanol | pH, Temperature |

| Hydrolysis (Amide) | Carbamoyl (Amide) | Cleavage of the amide bond | Methyl 4-carboxy-2-methylbenzoate, Ammonia | pH, Temperature (typically requires stronger conditions than ester hydrolysis) |

| Photolysis | Aromatic Ring | Absorption of UV radiation leading to bond cleavage or rearrangement | Various photoproducts | Light intensity, Presence of photosensitizers |

| Oxidation | Aromatic Ring, Methyl Group | Reaction with hydroxyl radicals (•OH) | Hydroxylated derivatives, Ring-cleavage products | Concentration of oxidants, Sunlight |

Biotic Transformation Pathways in Model Environmental Systems

The biodegradation of this compound is expected to be carried out by microorganisms in soil and water systems. Bacteria, in particular, have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. nih.govnih.govnih.gov

The degradation would likely proceed via the following steps:

Initial Hydrolysis: Similar to abiotic pathways, the initial step in biodegradation is often the enzymatic hydrolysis of the ester and/or amide linkages. Esterase enzymes would cleave the methyl ester to form 4-carbamoyl-2-methylbenzoic acid and methanol. Amidase enzymes could hydrolyze the carbamoyl group to a carboxylic acid and ammonia. nih.gov

Ring Dioxygenation and Cleavage: Following the initial hydrolysis, the resulting aromatic acid would be targeted by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.gov This step is a key activation and destabilization of the stable aromatic system.

Further Degradation: The diol is then dehydrogenated to a catechol-like intermediate. This intermediate is a substrate for ring-cleavage dioxygenases, which break open the aromatic ring either through ortho- or meta-cleavage pathways. The resulting aliphatic acids then enter central metabolic pathways (like the Krebs cycle) and are ultimately mineralized to carbon dioxide and water. nih.gov

Studies on various monocyclic aromatic amines and amides have shown that bacterial degradation generally proceeds with the release of ammonia, followed by ring cleavage. nih.gov The biodegradability can vary greatly depending on the specific substitutions on the aromatic ring. nih.gov

Table 2: Inferred Biotic Degradation Sequence

| Step | Process | Enzyme Class (Example) | Intermediate/Product |

| 1 | Ester Hydrolysis | Esterase | 4-carbamoyl-2-methylbenzoic acid + Methanol |

| 2 | Amide Hydrolysis | Amidase | Methyl 4-carboxy-2-methylbenzoate + Ammonia |

| 3 | Aromatic Ring Activation | Dioxygenase | Dihydrodiol derivative |

| 4 | Dehydrogenation | Dehydrogenase | Catechol derivative |

| 5 | Aromatic Ring Cleavage | Dioxygenase (ortho or meta) | Aliphatic acids |

| 6 | Central Metabolism | Various | CO₂, H₂O, Biomass |

Fate in Chemical Waste Streams and Remediation Strategies (chemical, not environmental impact)

Waste streams from the synthesis or use of this compound would contain the compound itself, along with starting materials, byproducts, and solvents. Effective remediation of such streams is crucial to prevent environmental release.

Potential Treatment Technologies: Given its structure as an aromatic amide and ester, several established wastewater treatment technologies could be effective.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize refractory organic compounds. Methods like ozonation (O₃), UV/H₂O₂, and Fenton's reaction (Fe²⁺/H₂O₂) could effectively break down the aromatic ring, leading to complete mineralization.

Biological Treatment: For waste streams with lower concentrations, biological treatment methods are a viable option. bioline.org.br

Moving Bed Biofilm Reactors (MBBRs): These systems use plastic carriers to support a high concentration of biomass, which can enhance the degradation of specific organic compounds. bioline.org.br They have proven effective for treating wastewater containing aromatic amines. bioline.org.br

Constructed Wetlands: These are engineered systems that use natural processes involving vegetation, soil, and associated microbial assemblages to treat wastewater. bohrium.comnih.gov They can be effective in removing a range of organic contaminants, including those with amide structures like sulfonamides, through mechanisms like microbial degradation and plant uptake. bohrium.comnih.gov

Adsorption: Activated carbon is a common adsorbent for removing a wide range of organic compounds from wastewater due to its high surface area and porous structure. It could be used as a polishing step to remove residual amounts of the compound.

Membrane Filtration: Reverse osmosis (RO) can be effective at removing a high percentage of dissolved organic molecules from wastewater. bibliotekanauki.pl

Table 3: Potential Remediation Technologies for Waste Streams

| Technology | Principle | Applicability for this compound |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize organic pollutants. | Likely effective for complete destruction of the aromatic ring. |

| Moving Bed Biofilm Reactor (MBBR) | Biological degradation by a high concentration of microorganisms on carrier media. | Potentially effective, especially for wastewater containing other biodegradable organics. bioline.org.br |

| Constructed Wetlands | Combination of physical, chemical, and biological processes in a managed ecosystem. | Potentially effective for low concentrations through microbial degradation and plant interactions. bohrium.com |

| Activated Carbon Adsorption | Physical adsorption of organic molecules onto a porous carbon surface. | Effective for removing residual concentrations (polishing). |

| Reverse Osmosis (RO) | Pressure-driven membrane process to separate dissolved solutes from water. | High removal efficiency for dissolved organic molecules. bibliotekanauki.pl |

Future Research Directions and Emerging Paradigms for Methyl 4 Carbamoyl 2 Methylbenzoate Studies

Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)